BenchChemオンラインストアへようこそ!

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate

Asymmetric Synthesis Medicinal Chemistry Stereochemistry

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate (CAS 1610704-18-1) is a chiral, non-racemic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. It belongs to the class of 3-amino-2-methylpyrrolidines, which are versatile intermediates in medicinal chemistry, particularly for constructing compounds targeting the central nervous system (CNS).

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 1610704-18-1
Cat. No. B2554519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
CAS1610704-18-1
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCC1C(CCN1C(=O)OC(C)(C)C)N
InChIInChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1
InChIKeyWKBDQHQZEPPWBJ-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate: A Defined Chiral Building Block for Pharmaceutical Synthesis


tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate (CAS 1610704-18-1) is a chiral, non-racemic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group [1]. It belongs to the class of 3-amino-2-methylpyrrolidines, which are versatile intermediates in medicinal chemistry, particularly for constructing compounds targeting the central nervous system (CNS) [2]. Its defined (2R,3S) trans-configuration is its primary source of value for researchers requiring precise stereochemical control in downstream synthesis. The compound is commercially available with purity specifications typically ranging from 95% to ≥97% .

Procurement Alert: Why Stereochemical Identity Prevents Simple Substitution of tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate


Substituting this compound with a different diastereomer (e.g., the cis (2R,3R) form), enantiomer (e.g., the (2S,3R) form), or a racemic mixture is not chemically equivalent because the spatial arrangement of the amino and methyl groups fundamentally dictates the 3D structure of the final synthesized molecule [1]. This compound provides the trans configuration, which orients the 2-methyl and 3-amino substituents differently than the cis isomer. This difference in geometry directly impacts a downstream molecule's ability to interact with biological targets, as demonstrated in the distinct pharmacological profiles of cis- and trans-substituted pyrrolidines in antipsychotic development and other CNS applications [2]. The Boc group is essential for a common orthogonal protection strategy, and its presence is mandatory for many established synthetic routes [1].

Quantitative Differentiation Evidence for tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate vs. Comparators


Trans-(2R,3S) Stereochemistry Enables Distinct Downstream Chirality vs. Cis Diastereomers

The target compound is unequivocally identified as the trans-(2R,3S) diastereomer by its InChI and InChIKey, with the code `/t7-,8+/m1/s1` distinguishing it from the cis-(2R,3R) and cis-(2S,3S) forms . The analogous (2R,3R)-cis diastereomer (CAS 1932000-01-5) is formally named tert-butyl (2R,3R)-3-amino-2-methylpyrrolidine-1-carboxylate and is described with a different stereochemical descriptor [1]. This is not a potency difference but an identity difference: choosing the (2R,3S) form ensures the final molecule carries the correct absolute configuration. The cis-3-amino-2-methylpyrrolidine scaffold is a precursor to the antipsychotic emonapride, demonstrating the direct pharmacological relevance of the correct configuration [2].

Asymmetric Synthesis Medicinal Chemistry Stereochemistry

Predicted Lipophilicity Differentiation: Methyl vs. Phenyl at the 2-Position of the Pyrrolidine Ring

A key structural comparator is rac-tert-butyl (2R,3S)-3-amino-2-phenylpyrrolidine-1-carboxylate (CAS 1951442-09-3), which replaces the 2-methyl group with a 2-phenyl group. The introduction of the phenyl substituent increases lipophilicity, with a reported calculated logP (clogP) of approximately 2.8, compared to a clogP of approximately 1.5 for the methyl analog . PubChem independently records the XLogP3-AA for the target compound as 0.8, while a different calculation method yields 1.5, and the phenyl analog's value is significantly higher [1]. This difference in lipophilicity is expected to modulate membrane permeability, solubility, and non-specific protein binding, all of which are critical parameters in drug candidate profiling.

Drug Design Lipophilicity Structure-Activity Relationship

Purity Specifications and Batch-to-Batch Reproducibility for Research Procurement

The compound is commercially available with defined purity levels that are critical for reproducible research. For example, one major supplier, Bidepharm, lists the standard purity as 95% and provides batch-specific QC reports including NMR, HPLC, and GC analyses . Another supplier, Aladdin, offers the product with a purity of ≥97% . In contrast, the cis-(2R,3R) diastereomer may be listed with a purity of 95% or 98% from its respective suppliers . While not a functional performance difference, the availability of detailed, batch-specific analytical data reduces the risk of uncharacterized impurities that could compromise a multi-step synthesis, a factor that is a silent but real differentiator in procurement decisions.

Quality Control Procurement Analytical Chemistry

Enantiomeric Differentiation: (2R,3S) vs. (2S,3R) for Chiral Purity-Sensitive Applications

The target compound's enantiomer, tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate (CAS 1192608-55-1), has a distinct PubChem CID and a mirror-image stereochemical arrangement [1]. Both share identical molecular formulae, weights, and predicted XLogP3-AA values (0.8), making them inseparable by bulk physical properties [2]. The sole differentiating factor is the direction of optical rotation and the interaction with other chiral entities. In the context of the 'Chiral Switch' strategy in drug development, selecting a single enantiomer over a racemate is critical, as the counter-enantiomer can be at best inactive and at worst toxic.

Enantiomeric Purity Chiral Switch Pharmacopoeia

Optimal Research and Procurement Scenarios for tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate


Synthesis of Enantiomerically Pure CNS Drug Candidates Requiring a Trans-Pyrrolidine Core

For medicinal chemistry programs targeting CNS disorders (such as psychosis or depression), this compound serves as a key chiral intermediate. The trans-(2R,3S) configuration is directly analogous to the core structure of molecules in the emonapride family. Its procurement in high enantiomeric and diastereomeric purity is a foundational step to ensure the final compound has the correct 3D shape to bind to dopamine D2-like receptors, as derived from the literature on cis-3-amino-2-methylpyrrolidines as precursors to such agents [1].

Comparative Physicochemical Profiling in Early-Stage Drug Design (Lead Optimization)

In a lead optimization campaign where both permeability and aqueous solubility must be balanced, the 2-methyl analog (target compound) provides a predicted lipophilicity advantage (XLogP3 = 0.8) over the 2-phenyl analog (clogP ~2.8). This makes the target compound a more suitable starting scaffold for developing candidates that must avoid high logP-related liabilities, such as increased metabolic clearance and promiscuous off-target binding. Researchers can directly compare pharmacokinetic data from series built on the methyl and phenyl scaffolds to guide design decisions .

Orthogonal Protection Strategies in Multi-Step Peptide or Macrocycle Synthesis

The presence of the Boc protecting group on the pyrrolidine nitrogen, combined with the free primary amine at the 3-position, allows for a highly selective orthogonal protection/deprotection strategy. This is critical in solid-phase peptide synthesis or in the construction of complex macrocyclic libraries where selective amine engagement is required. The procurement of this specific compound, rather than a simple 3-aminopyrrolidine, saves at least one synthetic step, as the key Boc protection is already installed and tracked with batch-specific purity reports .

Methodological Studies on Asymmetric Synthesis and Chiral Auxiliary Design

This single-enantiomer, non-racemic compound can serve as a starting material or a standard in the development of new asymmetric catalytic methods. Its well-defined stereochemistry, verified by the distinct InChI Key [2], makes it a reliability benchmark for measuring enantiomeric excess (ee) in new reactions aimed at constructing the 2,3-disubstituted pyrrolidine architecture, a motif common in many bioactive natural products and pharmaceuticals.

Quote Request

Request a Quote for tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.